1-Bromo-3-buten-2-OL
Overview
Description
Synthesis Analysis
The synthesis of 1-Bromo-3-buten-2-ol has been explored through different methodologies. A notable approach involves the reduction of 1-bromo-3-buten-2-one, which serves as a precursor. The reduction is most effectively achieved using lithium aluminium hydride, leading to the formation of 1-Bromo-3-buten-2-ol. Additionally, a synthetic method directly producing 1-bromo-3-buten-2-one involves several steps, starting from 2-butanone and proceeding through a series of intermediates before finally obtaining the target compound. This method provides a clear pathway for generating 1-Bromo-3-buten-2-ol through further reduction steps (Westerlund et al., 2001), (Westerlund & Carlson, 1999).
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-buten-2-ol derivatives has been elucidated through X-ray diffraction analysis. For instance, (Z)-1-(triphenylstannyl)-3-phenyl-1-buten-3-ol, a related compound, shows intramolecular coordination to the tin atom, forming a five-membered ring with a distorted trigonal bipyramidal geometry. This structural insight provides a foundation for understanding the reactivity and properties of 1-Bromo-3-buten-2-ol and its derivatives (Fu et al., 2010).
Chemical Reactions and Properties
1-Bromo-3-buten-2-ol acts as a building block in various chemical reactions. Its reactivity with primary amines leads to the formation of 5-membered-aza-heterocycles, whereas its reaction with activated methylene compounds is utilized to create 5-membered-carbocycles. These reactions, however, show varying yields, highlighting the compound's selective reactivity based on the conditions and reactants used (Westerlund et al., 2001).
Physical Properties Analysis
The physical properties of 1-Bromo-3-buten-2-ol and its related compounds are derived from their molecular structures. For example, the crystalline structure of related compounds, as determined by X-ray analysis, provides insights into their physical state, melting points, and solubility. The intramolecular coordination in these compounds can influence their boiling points and stability at various temperatures (Fu et al., 2010).
Chemical Properties Analysis
The chemical properties of 1-Bromo-3-buten-2-ol are highlighted by its functional groups, including the bromo and hydroxyl groups. These groups make it a reactive intermediate capable of undergoing further transformations, such as nucleophilic substitution reactions and elimination reactions, to form various organic compounds. The presence of the bromo group also allows for the potential to participate in cross-coupling reactions, making it a valuable compound in organic synthesis (Westerlund et al., 2001).
Scientific Research Applications
Synthesis Applications
- 1-Bromo-3-buten-2-OL has been utilized in the synthesis of α-methylenebutyrolactones, a class of compounds with potential applications in organic chemistry. This process involves a reaction with Ni(CO)4, yielding these lactones with the assistance of potassium acetate in good yields (MatsudaIsamu, 1978).
- Another study focused on the use of 1-Bromo-3-buten-2-one, a derivative of 1-Bromo-3-buten-2-OL, as a building block in organic synthesis. This compound was successfully reduced to the corresponding alcohol using lithium aluminium hydride (Andreas Westerlund et al., 2001).
Allylation in Organic Chemistry
- A study by Masuyama et al. demonstrated the use of (E)-rich 1-Bromo-2-butene, closely related to 1-Bromo-3-buten-2-OL, in the γ-syn-allylation of aldehydes, leading to the production of syn-2-methyl-3-buten-1-ols (Y. Masuyama et al., 1996).
Fuel Additive Research
- In the field of biofuels, a study investigated the anti-knock properties of various biofuels, including 3-methyl-2-buten-1-ol and 3-methyl-3-buten-1-ol, which are structurally similar to 1-Bromo-3-buten-2-OL. These compounds were found to improve the anti-knock properties of gasoline in spark ignition engines (J. H. Mack et al., 2014).
Chemical Synthesis and Ring Closure
- A study by Fang and Li highlighted the copper-catalyzed intramolecular O-vinylation of γ-bromohomoallylic alcohols, resulting in the formation of 2-methyleneoxetanes via a 4-exo ring closure. This process utilized compounds structurally related to 1-Bromo-3-buten-2-OL (Yewen Fang & Chaozhong Li, 2007).
Microbial Epoxidation Studies
- Research on the stereoselective epoxidation of compounds such as 4-bromo-1-butene and 3-butene-1-ol using alkene-utilizing bacteria revealed insights into the stereochemical course of microbial epoxidation, contributing to our understanding of bio-organic reactions (A. Archelas et al., 1988).
Safety And Hazards
properties
IUPAC Name |
1-bromobut-3-en-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-2-4(6)3-5/h2,4,6H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAWHBQDMPNZQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50982887 | |
Record name | 1-Bromobut-3-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50982887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-buten-2-OL | |
CAS RN |
64341-49-7 | |
Record name | 1-Bromo-3-butene-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064341497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromobut-3-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50982887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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